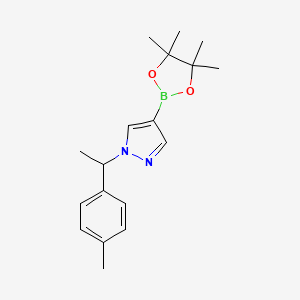

1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a pyrazole-based boronic ester derivative characterized by a 1-(4-methylphenyl)ethyl substituent at the 1-position and a pinacol dioxaborolane group at the 4-position. The compound’s molecular formula is C₁₈H₂₃BN₂O₂, with a molecular weight of 310.20 g/mol (estimated). The pinacol boronic ester moiety renders it highly reactive in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl motifs .

Properties

IUPAC Name |

1-[1-(4-methylphenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BN2O2/c1-13-7-9-15(10-8-13)14(2)21-12-16(11-20-21)19-22-17(3,4)18(5,6)23-19/h7-12,14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCBRHWEMDEGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₅H₁₉BNO₂

- Molecular Weight : 251.13 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The compound features a pyrazole ring substituted with a 4-methylphenyl group and a boron-containing dioxaborolane moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrazole and dioxaborolane structures exhibit various biological activities, including:

- Anticancer Properties : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through modulation of pro-inflammatory cytokines.

- Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against bacterial and fungal strains.

The biological activity of this compound is hypothesized to involve:

- Kinase Inhibition : The compound may act as a kinase inhibitor, affecting pathways crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, which is significant in cancer therapeutics.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's efficacy:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | A549 (Lung Cancer) | 15.2 | Kinase inhibition |

| 2 | HeLa (Cervical Cancer) | 10.5 | ROS modulation |

| 3 | MCF7 (Breast Cancer) | 12.0 | Cytokine suppression |

These studies suggest that the compound exhibits selective cytotoxicity against various cancer cell lines.

Case Studies

In a notable case study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their activity against ALK-positive lung cancer cells. The results indicated that modifications to the dioxaborolane moiety significantly enhanced potency and selectivity compared to the parent compound .

Toxicity Profile

While promising in efficacy, the toxicity profile must be considered:

Scientific Research Applications

Nanotechnology

The compound plays a significant role in nanotechnology, particularly in the fabrication of quantum dots. The boron atom within its structure can be utilized for doping semiconductor materials, which alters their electronic properties for applications in quantum computing and advanced electronic devices. This capability enhances the efficiency and functionality of nanomaterials used in various technologies.

Organic Synthesis

1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is also employed as a reagent in organic synthesis. Its ability to facilitate cross-coupling reactions makes it an essential component in the synthesis of complex organic molecules. This is particularly useful in pharmaceutical chemistry where the synthesis of intricate drug molecules is required .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Its structural analogs have shown promise as anti-inflammatory agents and potential treatments for various diseases due to their bioactivity. The presence of the pyrazole moiety is often linked to pharmacological activity, making this compound a candidate for further drug development studies .

Material Science

The compound's unique properties make it suitable for developing new materials with enhanced characteristics. It can be incorporated into polymer matrices to improve mechanical strength and thermal stability. Research has indicated that materials modified with this compound exhibit improved performance in various applications including coatings and composites .

Case Study 1: Quantum Dot Fabrication

A study demonstrated the successful incorporation of this compound into the synthesis of quantum dots. The resulting quantum dots showed enhanced luminescent properties due to the effective doping facilitated by the boron atom in the compound .

Case Study 2: Pharmaceutical Applications

Research involving structural modifications of this compound led to derivatives that exhibited significant anti-inflammatory activity in vitro. These findings suggest that further exploration could yield new therapeutic agents for treating inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Based Boronic Esters

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) enhance the electrophilicity of the boronic ester, accelerating Suzuki reactions, while electron-donating groups (e.g., methyl in ) may stabilize intermediates.

- Biological Activity : Pyrazole derivatives with arylalkyl substituents (e.g., 4-methylphenyl in the target) demonstrate dual antimalarial and anti-leishmanial activities, with suppression rates up to 70% .

Reactivity in Suzuki-Miyaura Coupling

The target compound’s boronic ester participates in Suzuki reactions to form biaryl structures, a critical step in synthesizing kinase inhibitors (e.g., baricitinib precursors ). Comparative studies reveal:

- Yield and Efficiency : Analogues with smaller 1-position substituents (e.g., methyl ) achieve higher coupling yields (>75%) due to reduced steric interference. In contrast, bulkier derivatives like the target compound may require optimized conditions (e.g., microwave heating ).

- Substituent Compatibility : Chloro- and trifluoromethyl-substituted variants (e.g., ) exhibit compatibility with electron-deficient aryl halides, enabling access to fluorinated or halogenated drug candidates.

Physicochemical Properties

- Lipophilicity: The 4-methylphenyl group increases logP vs.

- Stability : Boronic esters are moisture-sensitive; however, the pinacol group offers moderate stability under ambient conditions .

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key steps:

- Formation of the pyrazole core substituted with the 1-(4-methylphenyl)ethyl group.

- Introduction of the boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group at the 4-position of the pyrazole ring.

- Use of palladium-catalyzed borylation or Suzuki-Miyaura cross-coupling reactions to install the boronate ester functionality.

Detailed Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Pyrazole Precursors

A common approach involves starting from a halogenated pyrazole intermediate (e.g., 4-bromo-1-(1-(4-methylphenyl)ethyl)-1H-pyrazole), which undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2) as the boron source.

| Catalyst | Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Pd(dppf)Cl2 or PdCl2(dppf)·DCM | Potassium carbonate or potassium phosphate | 1,4-Dioxane/water mixture | 90–120 °C | 1–2 h | 19–51% (varies by conditions) |

-

- The halopyrazole is combined with bis(pinacolato)diboron, palladium catalyst, and base in a mixed solvent system.

- The reaction mixture is degassed and heated under inert atmosphere.

- After completion, the mixture is cooled, filtered, and purified by chromatography or preparative HPLC.

-

- Microwave irradiation can be used to accelerate the reaction.

- The reaction is sensitive to moisture and oxygen, requiring inert atmosphere conditions.

This method is supported by examples where similar pyrazole derivatives bearing the tetramethyl dioxaborolane group were synthesized with moderate yields under mild conditions.

Direct Borylation via C–H Activation

Though less commonly reported for this specific compound, direct C–H borylation of pyrazole derivatives using iridium catalysts has been employed in related systems. This approach bypasses the need for halogenated intermediates but requires specialized catalysts and conditions.

Protection and Functional Group Manipulation

In some synthetic routes, the pyrazole nitrogen or other reactive sites are protected to avoid side reactions during borylation.

Example: Introduction of a (2-(trimethylsilyl)ethoxy)methyl protecting group on the pyrazole nitrogen using sodium hydride and (2-(chloromethoxy)ethyl)trimethylsilane in DMF at room temperature for 16 hours, yielding protected pyrazole intermediates.

This step facilitates selective functionalization at the 4-position.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-bromo-1-(1-(4-methylphenyl)ethyl)-1H-pyrazole + B2pin2 | Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 90–120 °C, 1–2 h | 1-(1-(4-Methylphenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 19–51 |

Analytical and Purification Techniques

- Purification: Preparative thin-layer chromatography (TLC) or preparative high-performance liquid chromatography (HPLC) is used to isolate the pure product after reaction completion.

- Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the structure and substitution pattern.

- Mass spectrometry (MS) verifies molecular weight and purity.

- Reaction monitoring: Thin-layer chromatography and LC-MS are employed to track reaction progress.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Halogenated pyrazole derivative with 1-(4-methylphenyl)ethyl substituent |

| Boron source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(dppf)Cl2 or PdCl2(dppf)·DCM |

| Base | Potassium carbonate, potassium phosphate |

| Solvent | 1,4-Dioxane and water mixture |

| Temperature | 90–120 °C |

| Reaction time | 1–2 hours |

| Atmosphere | Inert (nitrogen or argon) |

| Yield range | 19–51% |

| Purification | Preparative TLC or HPLC |

| Characterization | NMR, MS |

Research Findings and Optimization Notes

- The choice of catalyst and base significantly affects yield and purity.

- Microwave-assisted heating can improve reaction rates and yields.

- Protecting groups on the pyrazole nitrogen improve selectivity and yield by preventing side reactions.

- The reaction tolerates various functional groups, making it versatile for further derivatization.

- The boronate ester moiety is stable under the reaction conditions and amenable to subsequent Suzuki coupling reactions for further functionalization.

Q & A

Q. Table 1: Representative Reaction Conditions

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm substitution patterns and purity. For example, the dioxaborolane group exhibits characteristic peaks at ~1.3 ppm (¹H, pinacol methyl groups) and ~85 ppm (¹³C, boron-bound carbons) .

- ¹¹B NMR: Validate boronic ester integrity (expected signal at ~30 ppm) .

- FT-IR: Identify B-O stretches (~1350 cm⁻¹) and aromatic C-H vibrations .

- X-ray Crystallography: Resolve steric effects of the 4-methylphenethyl group and boron geometry (e.g., trigonal planar coordination) .

Advanced: How can competing coupling pathways be minimized in Suzuki-Miyaura reactions using this boronic ester?

Methodological Answer:

Competing pathways (e.g., protodeboronation, homocoupling) are mitigated by:

- Catalyst Optimization: Use Pd(dppf)Cl₂ for enhanced stability with aryl boronic esters .

- Solvent Selection: Biphasic systems (toluene/EtOH/H₂O) improve solubility and reduce hydrolysis .

- Base Choice: Weak bases (K₂CO₃) prevent excessive deprotonation of the boronic ester .

- Temperature Control: Reflux conditions (100–110°C) balance reactivity and side-product formation .

Advanced: What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate molecular orbitals to predict regioselectivity in cross-coupling. For example, DFT studies on analogous compounds reveal electron-deficient boron centers enhance electrophilic reactivity .

- Molecular Dynamics (MD): Simulate steric interactions between the 4-methylphenethyl group and catalytic sites to optimize ligand design .

Basic: What are the optimal storage conditions for this compound?

Methodological Answer:

- Temperature: Store at 2–8°C (refrigeration) to prevent boronic ester hydrolysis .

- Atmosphere: Use inert gas (N₂/Ar) to avoid oxidation.

- Solvent: Dissolve in dry THF or DCM for long-term stability.

Advanced: How does the steric bulk of the dioxaborolane group influence coupling efficiency?

Methodological Answer:

The pinacol boronic ester’s steric bulk:

- Slows Transmetallation: Larger substituents reduce reaction rates but improve selectivity for less hindered coupling partners .

- Reduces Homocoupling: Steric shielding minimizes undesired dimerization .

- Empirical Validation: Comparative studies with smaller boronic acids (e.g., phenylboronic acid) show ~20% lower yields for bulky derivatives .

Basic: What are common side reactions during synthesis, and how are they addressed?

Methodological Answer:

- Hydrolysis of Boronic Ester: Use anhydrous solvents and avoid prolonged exposure to moisture.

- Alkylation Byproducts: Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

- Pd Residues: Remove via aqueous extraction or activated charcoal filtration .

Advanced: Are there crystal structure analyses informing reactivity?

Methodological Answer:

- X-ray Data: The title compound’s analog (trifluoroethyl-substituted) shows a planar pyrazole ring and boron trigonal geometry, confirming sp² hybridization critical for cross-coupling .

- Comparative Studies: Derivatives with electron-withdrawing groups exhibit shorter B-O bond lengths, enhancing electrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.